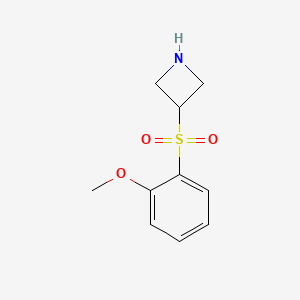

3-(2-Methoxybenzenesulfonyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3S |

|---|---|

Molecular Weight |

227.28 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)sulfonylazetidine |

InChI |

InChI=1S/C10H13NO3S/c1-14-9-4-2-3-5-10(9)15(12,13)8-6-11-7-8/h2-5,8,11H,6-7H2,1H3 |

InChI Key |

BUAQITMXFWIXNO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)C2CNC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of Azetidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of azetidine-containing compounds. Both ¹H-NMR and ¹³C-NMR are instrumental in assigning the chemical environment of hydrogen and carbon atoms, respectively.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For azetidine (B1206935) rings, characteristic signals for the methylene (B1212753) (CH₂) and methine (CH) protons of the ring are typically observed. The chemical shifts and coupling constants are influenced by the substituents on the azetidine ring and the nitrogen atom. For instance, in some N-substituted azetidines, restricted rotation around the amide bond can lead to molecular asymmetry, resulting in separate signals for protons that would otherwise be equivalent. researchgate.net Temperature-dependent NMR studies can be employed to investigate such dynamic processes, with coalescence of signals at higher temperatures indicating hindered rotation. researchgate.net

¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic states. The chemical shifts of the carbon atoms in the azetidine ring are characteristic and are influenced by the nature of the substituents. For instance, the carbon atoms directly bonded to the nitrogen and the sulfonyl group in "3-(2-Methoxybenzenesulfonyl)azetidine" would exhibit distinct chemical shifts. In complex azetidine derivatives, two-dimensional NMR techniques like HSQC are utilized for unambiguous signal assignment. researchgate.net

Interactive Data Table: Representative NMR Data for Azetidine Derivatives

| Compound Class | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

| N-Boc-azetidines | 1.37 (br. s., 9H), 2.73 (m, 1H), 3.92-4.05 (m, 2H) | 28.6, 47.0, 63.0, 80.9 | rsc.org |

| Azetidino-quinolizidine | 3.81 (H-1/H-9) | Signals for three CH₂ and two CH carbons | researchgate.net |

| N-Acetyl Azetidine Derivative | 4.11 and 4.31 (separate H-1 and H-9 signals at 27°C) | Temperature-dependent shifts | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In the context of "this compound," IR spectroscopy would confirm the presence of key functional groups.

Characteristic absorption bands would be expected for:

Sulfonamide group (SO₂-N): Strong asymmetric and symmetric stretching vibrations.

Aromatic ring (C=C): Stretching vibrations in the 1600-1450 cm⁻¹ region.

Methoxy (B1213986) group (C-O): Stretching vibrations.

Azetidine ring (C-N and C-H): Stretching and bending vibrations.

For example, in related N-Boc-azetidines, characteristic IR peaks are observed for the C=O of the Boc group (around 1698 cm⁻¹) and N-H stretching (around 3370 cm⁻¹). rsc.org

Interactive Data Table: Typical IR Absorption Frequencies for Azetidine-Related Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| C=O (Amide/Carbamate) | ~1700 | rsc.orgnih.gov |

| N-H | ~3370 | rsc.org |

| C-H (Aromatic) | 3100-3000 | thermofisher.com |

| C-H (Aliphatic) | 3000-2850 | thermofisher.com |

| SO₂ (Sulfonamide) | 1370-1335 and 1180-1160 | nih.gov |

| C-O (Ether) | 1300-1000 | thermofisher.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For "this compound," the molecular ion peak would confirm its molecular weight, and fragmentation would likely involve cleavage of the sulfonyl group, the methoxy group, and the azetidine ring. rsc.org

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination (Analytical and Preparative)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of synthesized compounds. nih.gov It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For chiral azetidine derivatives, chiral HPLC methods are developed to separate enantiomers and determine the enantiomeric excess (e.e.), which is a measure of chiral purity. rsc.org Both analytical and preparative HPLC can be employed, the former for analysis and the latter for the purification of larger quantities of the desired compound. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. mdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry. mdpi.commdpi.com This technique is invaluable for confirming the connectivity and stereochemical configuration of complex azetidine derivatives, especially those with multiple chiral centers. researchgate.net The crystal structure also reveals details about the molecular conformation and intermolecular interactions in the solid state. mdpi.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the substance. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm its accuracy.

Advanced Spectroscopic Techniques in Elucidating Molecular Interactions (e.g., UV-Vis, Luminescence Studies)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) can be influenced by the molecular structure and the solvent. researchgate.net While often providing broad absorption bands, UV-Vis spectroscopy can be useful for studying conjugation and chromophoric systems within azetidine derivatives. researchgate.netnih.gov

Luminescence (fluorescence and phosphorescence) studies investigate the emission of light from a molecule after it has absorbed light. These techniques are particularly useful for studying the photophysical properties of fluorescently-labeled azetidines or those that are inherently luminescent. nih.govresearchgate.net The emission quantum yields and lifetimes can provide insights into the excited state dynamics and interactions of the molecule with its environment. nih.gov

X-ray Fluorescence for Molecular Analysissigmaaldrich.com

X-ray fluorescence (XRF) spectroscopy is a non-destructive analytical technique widely employed for determining the elemental composition of materials. jk-sci.com The fundamental principle of XRF involves the excitation of atoms within a sample using a primary X-ray source. bldpharm.combldpharm.com When the high-energy primary X-rays impinge on the sample, they can dislodge electrons from the inner atomic orbitals. To regain stability, electrons from higher energy orbitals fill the created vacancies, releasing energy in the form of secondary, or fluorescent, X-rays. webqc.org The energy of these emitted X-rays is characteristic of each element, acting as an elemental fingerprint. bldpharm.com By detecting and analyzing the energies of these fluorescent X-rays, the elemental makeup of the sample can be qualitatively and quantitatively assessed. webqc.org

In the context of characterizing organic molecules such as this compound, XRF serves as a valuable tool for confirming the presence of specific heteroatoms, which are essential components of the molecular structure. The technique is particularly adept at detecting heavier elements and is a straightforward method for verifying the elemental integrity of a synthesized compound.

Detailed Research Findings

While direct experimental XRF data for this compound is not extensively published, the theoretical application of the technique provides significant insight into its utility for molecular analysis. The molecular formula of this compound is C₁₀H₁₃NO₃S. An XRF analysis would be primarily focused on the detection and quantification of the sulfur atom, a key component of the benzenesulfonyl group.

The presence of a strong sulfur signal in the XRF spectrum would provide critical evidence for the successful incorporation of the sulfonyl moiety into the azetidine structure. The intensity of the characteristic sulfur X-ray emission would be directly proportional to its concentration in the sample, allowing for quantitative confirmation of the elemental composition. webqc.org

It is important to note the limitations of conventional XRF spectroscopy in the analysis of this compound. Standard XRF instruments have difficulty detecting very light elements (atomic number < 11). jk-sci.com The fluorescent X-rays emitted by elements such as carbon, hydrogen, nitrogen, and oxygen have very low energies and are easily absorbed by the sample matrix, the air path between the sample and the detector, and the detector window itself. sigmaaldrich.com Consequently, XRF is not a suitable method for the direct quantification of C, H, N, and O in an organic matrix under standard conditions. Specialized instrumentation with vacuum or helium purge systems can extend the detectable range to include lighter elements, but other techniques like combustion analysis are typically employed for accurate quantification of these elements. jk-sci.com

Therefore, in the analysis of this compound, XRF is best utilized as a complementary technique to confirm the presence and approximate quantity of the key sulfur heteroatom, rather than for a complete elemental profile.

Below is a theoretical representation of the elemental composition that would be expected for this compound.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (amu) | Molar Mass ( g/mol ) | Percentage (%) | XRF Detectability |

| Carbon | C | 12.01 | 120.10 | 52.38 | Low/Not Detectable |

| Hydrogen | H | 1.01 | 13.13 | 5.73 | Not Detectable |

| Nitrogen | N | 14.01 | 14.01 | 6.11 | Low/Not Detectable |

| Oxygen | O | 16.00 | 48.00 | 20.94 | Low/Not Detectable |

| Sulfur | S | 32.07 | 32.07 | 13.99 | Detectable |

Future Directions and Emerging Research Avenues for 3 2 Methoxybenzenesulfonyl Azetidine and Advanced Azetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidines has historically been challenging due to the inherent strain in the four-membered ring. medwinpublishers.com However, recent years have seen significant advancements in synthetic methodologies, moving towards more efficient, sustainable, and versatile approaches. rsc.orgrsc.org

One of the most promising avenues is the continued development of cycloaddition reactions . The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful tool for constructing the azetidine (B1206935) core. rsc.orgspringernature.comresearchgate.net Recent work has demonstrated the use of visible light and photocatalysts to drive these reactions, offering a more sustainable alternative to traditional UV light-mediated processes. rsc.orgspringernature.com

C-H activation represents another frontier in azetidine synthesis. Direct functionalization of C-H bonds offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. Palladium-catalyzed intramolecular γ-C(sp3)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org

Furthermore, strain-release homologation of azabicyclo[1.1.0]butanes provides a modular and highly versatile route to densely functionalized azetidines that would be difficult to access through other methods. rsc.org Research in this area is likely to focus on expanding the scope of accessible azetidine derivatives.

In line with the principles of green chemistry, future efforts will likely emphasize the use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), and the development of flow chemistry processes. nih.gov These approaches can lead to safer, more scalable, and automated synthetic methods for azetidines. nih.gov

Table 1: Comparison of Modern Synthetic Methodologies for Azetidines

| Methodology | Description | Advantages | Key Research Findings |

| Visible-Light Mediated [2+2] Photocycloaddition | Aza-Paternò-Büchi reaction using visible light and a photocatalyst to form the azetidine ring from an imine and an alkene. rsc.orgspringernature.com | Utilizes a more sustainable energy source compared to UV light; often proceeds under mild conditions. rsc.org | Enables the synthesis of highly functionalized azetidines with good functional group tolerance. rsc.org |

| Palladium-Catalyzed C-H Amination | Intramolecular amination of a γ-C(sp3)–H bond to form the azetidine ring. rsc.org | High atom economy; avoids pre-functionalization of substrates. rsc.org | Provides access to functionalized azetidines through a direct C-N bond formation. rsc.org |

| Strain-Release Homologation | Reaction of azabicyclo[1.1.0]butanes with various reagents to generate functionalized azetidines. rsc.org | Broad substrate scope; allows for the construction of densely functionalized azetidines. rsc.org | Offers a modular approach to complex azetidine structures. rsc.org |

| Flow Chemistry Approaches | Synthesis of azetidines using continuous flow reactors. nih.gov | Enhanced safety, scalability, and potential for automation. nih.gov | Demonstrated for the preparation of 2H-azirines and their conversion to aziridines in a green solvent. nih.gov |

Advanced Computational Design and Predictive Modeling

Computational chemistry is becoming an indispensable tool in guiding the synthesis and predicting the properties of novel azetidine derivatives. Researchers are increasingly using computational models to overcome the challenges associated with synthesizing these strained ring systems. mit.eduthescience.dev

One key application is the use of quantum chemical methods to predict the feasibility and outcome of chemical reactions. researchgate.net By calculating parameters like frontier orbital energies, computational models can predict which combinations of reactants are likely to form azetidines and with what efficiency. mit.eduthescience.dev This predictive power allows chemists to move away from a trial-and-error approach and instead focus on reactions with a high probability of success. thescience.dev

Beyond synthesis, molecular docking and molecular dynamics simulations are being employed to predict the biological activity of new azetidine derivatives. researchgate.net These techniques can model the interaction of a molecule with a biological target, such as an enzyme or receptor, providing insights into its potential therapeutic effects. researchgate.netontosight.ai This in silico screening can help prioritize the synthesis of compounds with the highest likelihood of desired biological activity, accelerating the drug discovery process. mdpi.comnih.gov

Table 2: Applications of Computational Modeling in Azetidine Chemistry

| Computational Technique | Application | Key Advantages |

| Quantum Chemical Methods | Predicting reaction feasibility and yield for azetidine synthesis. mit.eduthescience.dev | Reduces trial-and-error in the lab; accelerates the discovery of new synthetic routes. thescience.dev |

| Molecular Docking | Predicting the binding affinity of azetidine derivatives to biological targets. researchgate.net | Prioritizes compounds for synthesis; provides insights into structure-activity relationships. researchgate.net |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of azetidine-protein complexes over time. researchgate.net | Offers a more detailed understanding of binding interactions and stability. researchgate.net |

Exploration of New Biological Targets and Therapeutic Areas

Azetidine-containing compounds have already demonstrated a wide range of pharmacological activities, and ongoing research continues to uncover new therapeutic applications. ontosight.ainih.gov The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for designing molecules that can interact with specific biological targets. nih.gov

Recent studies have highlighted the potential of azetidine derivatives as:

Anticancer agents: Azetidine analogs have been developed as potent inhibitors of STAT3, a protein implicated in various cancers. nih.gov Spirocyclic azetidines have also shown promise as bioisosteres in the design of novel anticancer drugs. researchgate.net

Antibacterial and Antitubercular agents: A series of azetidine derivatives have shown potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis. nih.govacs.org

Antiviral agents: Novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have demonstrated inhibitory activity against human coronavirus. nih.gov

Agents for Neurological Disorders: Azetidines are being explored for the treatment of neurological conditions such as Parkinson's disease, Tourette's syndrome, and attention deficit disorder. sciencedaily.comtechnologynetworks.com They have also been investigated as potent inhibitors of vesicular dopamine (B1211576) uptake, which could be relevant for treating methamphetamine abuse. nih.gov

Antifungal agents: Chitosan-azetidine derivatives have shown promising antifungal activity against Aspergillus fumigatus. nih.gov

Elastase Inhibitors: Azetidine-2,4-diones have been designed as potent inhibitors of human leukocyte elastase, a key enzyme in several inflammatory diseases. researchgate.net

Future research will likely focus on identifying novel biological targets for azetidine-based compounds and exploring their potential in a wider range of therapeutic areas. The ability to synthesize diverse libraries of azetidine derivatives will be crucial for these efforts. sciencedaily.com

Integration of Azetidine Scaffolds in Complex Molecular Architectures (e.g., PROTACs, Energetic Materials)

The unique properties of the azetidine ring are also being leveraged in the design of more complex molecular architectures with specialized functions.

Energetic Materials: The high ring strain of the azetidine scaffold makes it an attractive component for the development of novel energetic materials. researchgate.netacs.orgchemrxiv.org The release of this strain energy upon decomposition can enhance the performance of explosives and propellants. nih.govrsc.org Researchers have successfully synthesized and characterized a range of azetidine-based energetic materials with favorable properties, including high densities, good oxygen balances, and improved detonation pressures and velocities compared to traditional materials. researchgate.netacs.org Photochemical strategies have enabled the scalable synthesis of tunable azetidine-based energetic materials. researchgate.netnih.gov Future work in this area will likely focus on the rational design of new azetidine-containing energetic materials with optimized performance and safety profiles. researchgate.net

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific target proteins. nih.govnih.govresearchgate.net They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. While the direct integration of 3-(2-Methoxybenzenesulfonyl)azetidine into PROTACs is not yet widely reported, the azetidine scaffold, in general, offers several potential advantages in PROTAC design. Its rigid and three-dimensional nature can help to control the spatial orientation of the two ligands, which is crucial for the formation of a productive ternary complex. The small size of the azetidine ring could also contribute to more favorable physicochemical properties, such as cell permeability. As the field of targeted protein degradation continues to evolve, the incorporation of novel scaffolds like azetidines could lead to the development of more potent and selective PROTACs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.